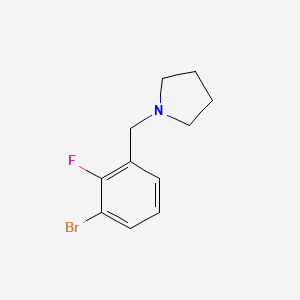

1-(3-Bromo-2-fluorobenzyl)pyrrolidine

CAS No.: 1809158-06-2

Cat. No.: VC11675661

Molecular Formula: C11H13BrFN

Molecular Weight: 258.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1809158-06-2 |

|---|---|

| Molecular Formula | C11H13BrFN |

| Molecular Weight | 258.13 g/mol |

| IUPAC Name | 1-[(3-bromo-2-fluorophenyl)methyl]pyrrolidine |

| Standard InChI | InChI=1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 |

| Standard InChI Key | SKECQWKNZMQTQH-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=C(C(=CC=C2)Br)F |

| Canonical SMILES | C1CCN(C1)CC2=C(C(=CC=C2)Br)F |

Introduction

Synthesis and Production Methods

Industrial Synthesis Pathways

The synthesis of 1-(3-Bromo-2-fluorobenzyl)pyrrolidine typically involves nucleophilic substitution reactions. A patented method (US20220411369A1) outlines a multi-step process starting with 2-(3-bromo-2-fluorobenzyl)-3-oxopyrrolidine, which undergoes methoxyimination followed by optical resolution using chiral acids to yield enantiomerically pure forms . Key steps include:

-

Protection of the Pyrrolidine Nitrogen: A tert-butoxycarbonyl (Boc) group is introduced to prevent unwanted side reactions.

-

Methoxyimination: Reaction with methoxyamine hydrochloride converts the ketone group to a methoxyimino intermediate.

-

Reductive Amination: Catalytic hydrogenation reduces the imino group to an amine.

-

Optical Resolution: Diastereomeric salt formation with chiral acids like dibenzoyl-L-tartaric acid separates enantiomers .

Laboratory-Scale Preparation

Small-scale synthesis often employs 3-bromo-2-fluorobenzyl bromide and pyrrolidine in an aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution at room temperature, yielding the product after purification by column chromatography .

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | Boc₂O, DMAP, CH₂Cl₂ | 85 | 98 |

| Methoxyimination | NH₂OMe·HCl, Pyridine | 78 | 95 |

| Reductive Amination | H₂, Pd/C, MeOH | 92 | 99 |

| Optical Resolution | Dibenzoyl-L-tartaric acid | 65 | >99 |

Physicochemical Properties

Structural and Thermal Characteristics

The compound exhibits a density of and a boiling point of at 760 mmHg . Its flash point is , indicating moderate flammability . The presence of electronegative halogens increases molecular polarity, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 6.0 Hz, 1H, Ar-H), 7.20 (t, J = 8.0 Hz, 1H, Ar-H), 3.75 (s, 2H, CH₂), 2.60–2.50 (m, 4H, pyrrolidine-H), 1.85–1.75 (m, 4H, pyrrolidine-H) .

-

MS (ESI+): m/z 258.1 [M+H]⁺, 260.1 [M+2+H]⁺ (isotopic pattern consistent with bromine) .

Applications in Pharmaceutical Research

Role in Aldose Reductase Inhibition

1-(3-Bromo-2-fluorobenzyl)pyrrolidine derivatives have shown promise as aldose reductase inhibitors (ARIs). In preclinical studies, analogs such as AS-3201 demonstrated nanomolar IC₅₀ values () against porcine lens aldose reductase, effectively reducing sorbitol accumulation in diabetic rat models . The bromo-fluoro substitution enhances binding to the enzyme’s hydrophobic pocket, while the pyrrolidine ring stabilizes the active conformation .

Intermediate in Drug Synthesis

The compound is a key intermediate in synthesizing (2S,3S)-3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine, a building block for neuraminidase inhibitors and antipsychotic agents . Its halogenated aromatic ring facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex scaffolds .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves; wash exposed skin |

| Eye Irritation | H319 | Use safety goggles; rinse eyes immediately |

| Respiratory Irritation | H335 | Use in fume hood; avoid inhalation |

Future Directions and Research Opportunities

-

Enantioselective Synthesis: Optimizing chiral resolution techniques to improve yields of (R)-enantiomers for therapeutic applications .

-

Structure-Activity Relationship (SAR) Studies: Modifying the benzyl and pyrrolidine moieties to enhance ARI potency and selectivity .

-

Green Chemistry Approaches: Developing solvent-free or catalytic methods to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume